7-methoxy-9H-fluorene-2,6-diamine
Description
7-Methoxy-9H-fluorene-2,6-diamine (CAS No. 130859-21-1) is a fluorene-based aromatic diamine with the molecular formula C₁₄H₁₄N₂O and a molecular weight of 226.27 g/mol. The compound features a methoxy (-OCH₃) group at the 7-position and amino (-NH₂) groups at the 2- and 6-positions of the fluorene backbone (Figure 1).
Properties
CAS No. |
130859-21-1 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
7-methoxy-9H-fluorene-2,6-diamine |
InChI |
InChI=1S/C14H14N2O/c1-17-14-6-9-4-8-5-10(15)2-3-11(8)12(9)7-13(14)16/h2-3,5-7H,4,15-16H2,1H3 |
InChI Key |
NRNGVOUKSIZFDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diamino-2-methoxyfluorene typically involves multiple steps starting from fluorene. One common method includes the nitration of fluorene to produce dinitrofluorene, followed by reduction to obtain the diamino derivative. The methoxy group can be introduced through a methylation reaction using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of 3,7-Diamino-2-methoxyfluorene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,7-Diamino-2-methoxyfluorene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like zinc dust and hydrochloric acid.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid.
Reduction: Zinc dust and hydrochloric acid for reducing nitro groups to amino groups.
Substitution: Methanol and a suitable catalyst for introducing the methoxy group.
Major Products Formed
The major products formed from these reactions include dinitrofluorene, diamino derivatives, and various substituted fluorene compounds depending on the specific reagents and conditions used .
Scientific Research Applications
3,7-Diamino-2-methoxyfluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3,7-Diamino-2-methoxyfluorene involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various pathways, including those involved in signal transduction and enzyme activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
N-(7-Methoxy-1,2,3,4-Tetrahydroacridin-9-yl)Alkane-1,ω-Diamines
- Core Structure : Acridine (heterocyclic) with a tetrahydro ring system.
- Substituents: Methoxy at the 7-position and diaminoalkane side chains.
- Synthesis: Prepared by reacting 7-methoxy-acridine precursors with 1,ω-diaminoalkanes at 125–130°C, followed by purification via flash chromatography .
- Key Differences : The acridine core introduces nitrogen heteroatoms, enhancing π-conjugation and altering redox properties compared to the fully aromatic fluorene system.
4-(Substituted)-5-Fluorobenzene-1,2-Diamines
- Core Structure : Simple benzene ring.
- Substituents: Fluorine at the 5-position and amino groups at 1,2-positions.
- Synthesis : Reduction of nitro precursors using SnCl₂·2H₂O under reflux, followed by alkaline extraction .
- Key Differences: The absence of a fused ring system (fluorene) reduces planarity and electron delocalization. These compounds are also noted for instability, requiring immediate use post-synthesis .
Functional and Application-Based Comparisons
Triazine-Carbazole Derivatives (e.g., DACT-II)
- Core Structure : Triazine-carbazole hybrid.
- Substituents: Diphenylamino donors.
- Key Properties : Achieves 100% photoluminescence quantum yield (PLQY) and external quantum efficiency (EQE) up to 20% in organic light-emitting diodes (OLEDs) due to near-zero singlet-triplet energy gap (ΔEST) .
- Contrast with Target Compound : While DACT-II’s triazine-carbazole system enables high EQE, 7-methoxy-9H-fluorene-2,6-diamine’s fluorene core may offer distinct charge-transport properties but lacks reported optoelectronic data.
Pyridazine-Based β-Sheet Breakers (e.g., RS-0406)
Fluorene-Based Diamines
9,9'-(1,2-Ethenediyl)bis-9H-Fluorene-2,6-Diamine
- Core Structure : Fluorene with an ethenediyl bridge.
- Substituents: Amino groups at 2,6-positions.
Data Table: Comparative Overview
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